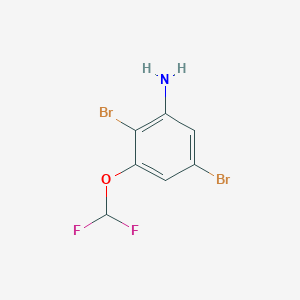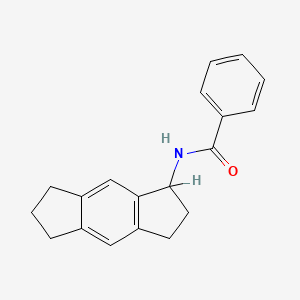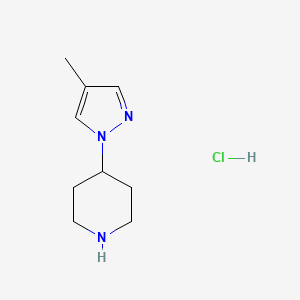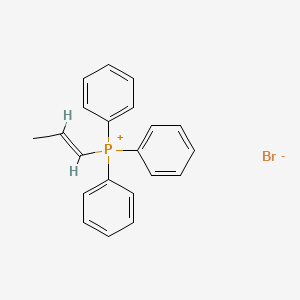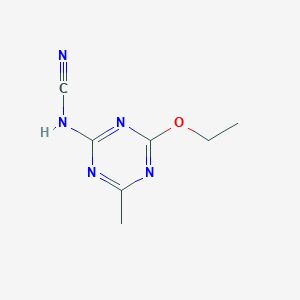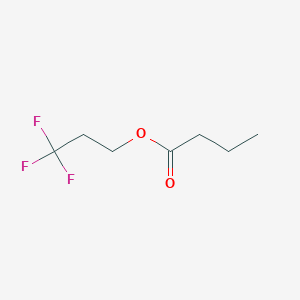
S-3-Formylbenzylethanethioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-3-Formylbenzylethanethioate is an organic compound that belongs to the class of thioesters Thioesters are characterized by the presence of a sulfur atom replacing the oxygen atom in the ester linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of S-3-Formylbenzylethanethioate typically involves the reaction of 3-formylbenzyl chloride with ethanethiol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired thioester product. The reaction can be represented as follows:
3-Formylbenzyl chloride+EthanethiolNaOH, Refluxthis compound+NaCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production and minimize human error.
Análisis De Reacciones Químicas
Types of Reactions
S-3-Formylbenzylethanethioate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thioester linkage can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: 3-Carboxybenzylethanethioate.
Reduction: 3-Hydroxymethylbenzylethanethioate.
Substitution: Various substituted thioesters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
S-3-Formylbenzylethanethioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can be employed in the preparation of heterocyclic compounds and as a building block in combinatorial chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms involving thioester intermediates.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of S-3-Formylbenzylethanethioate involves its interaction with biological molecules through its reactive formyl and thioester groups. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The thioester linkage can undergo hydrolysis, releasing ethanethiol, which may have biological effects.
Comparación Con Compuestos Similares
S-3-Formylbenzylethanethioate can be compared with other thioesters such as:
S-3-Formylbenzylacetothioate: Similar structure but with an acetyl group instead of an ethyl group.
S-3-Formylbenzylpropionthioate: Similar structure but with a propionyl group instead of an ethyl group.
S-3-Formylbenzylbutanethioate: Similar structure but with a butanoyl group instead of an ethyl group.
Propiedades
Fórmula molecular |
C10H10O2S |
|---|---|
Peso molecular |
194.25 g/mol |
Nombre IUPAC |
S-[(3-formylphenyl)methyl] ethanethioate |
InChI |
InChI=1S/C10H10O2S/c1-8(12)13-7-10-4-2-3-9(5-10)6-11/h2-6H,7H2,1H3 |
Clave InChI |
LWKSUVIKHPGKJJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)SCC1=CC(=CC=C1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


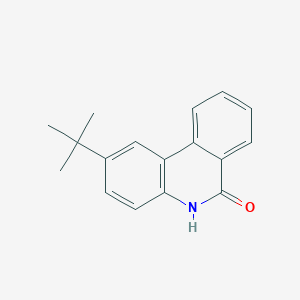
![3-([Ethyl(methyl)amino]methyl)-5-fluorobenzonitrile](/img/structure/B13148819.png)
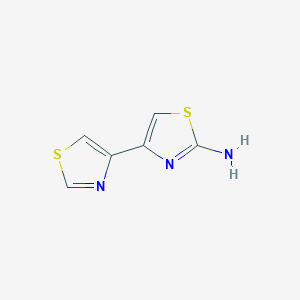
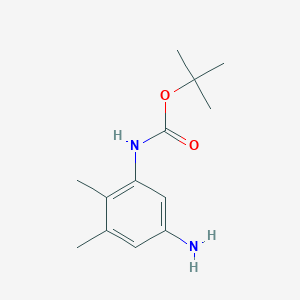
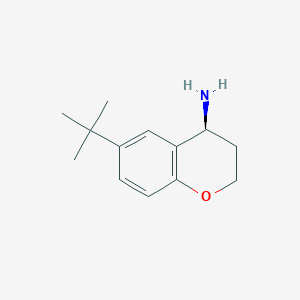

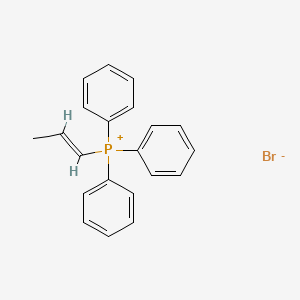
![Ethenetricarbonitrile, [4-(diphenylamino)phenyl]-](/img/structure/B13148852.png)
